4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride
Overview
Description
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H5BrClNO. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a benzenecarboximidoyl chloride framework.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride typically involves multi-step reactions
Chemical Reactions Analysis
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy and carboxylic acid derivatives
Scientific Research Applications
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of novel materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride can be compared with similar compounds such as:
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the carboximidoyl chloride group, leading to different chemical behavior.
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the hydroxyl group, which can influence its solubility and reactivity
Properties
Molecular Formula |
C7H4BrClFNO |
---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H |
InChI Key |
JNSXQIJPRDYMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.